![molecular formula C16H16Cl2N2OS B4585024 N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4585024.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analyses of urea derivatives reveal intricate details about their conformation and stability. Crystal structure analysis and spectroscopic methods such as IR, NMR, and MS are commonly used to characterize these compounds (A. Saeed et al., 2021). These analyses provide insights into the molecular geometry, hydrogen bonding interactions, and electronic structure, which are crucial for understanding the properties and reactivity of urea derivatives.
Chemical Reactions and Properties
Urea derivatives undergo a variety of chemical reactions, including N-chlorination and cyclization, which are significant for their potential applications. For example, N,N'-dichlorobis(phenyl)urea has been used as a chlorinating agent for various substrates, showcasing the versatility of urea compounds in organic synthesis (M. Sathe et al., 2007).
Scientific Research Applications
Urea Derivatives in Environmental Chemistry
Urea and its derivatives, including ethyl carbamate, have been extensively studied for their presence in foods and beverages, as well as their environmental impact. Ethyl carbamate, for instance, is recognized for its genotoxic and carcinogenic properties across various species, highlighting concerns about its presence in fermented foods and alcoholic beverages. This has led to research into the mechanisms of its formation and strategies for minimizing its levels in consumer products (Weber & Sharypov, 2009).
Agricultural Applications
The slow-release fertilizer ureaform, a condensation product between urea and formaldehyde, exemplifies the agricultural application of urea derivatives. Its controlled nitrogen release is advantageous for reducing pollution and enhancing fertility management, showcasing the potential for N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea to be tailored for specific agricultural needs (Alexander & Helm, 1990).
Biomedical Research
Urea derivatives play a critical role in biomedical research, particularly as inhibitors for enzymes like urease, which is implicated in gastric and urinary tract infections caused by specific bacteria. This suggests the potential for N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea to serve as a basis for developing new therapeutic agents targeting similar enzymatic pathways (Kosikowska & Berlicki, 2011).
Toxicity and Safety Assessment
Research into the toxicity and safety of urea derivatives, such as ethyl carbamate and its impact on human health, underscores the importance of understanding the adverse consequences associated with these compounds. This area of study is crucial for regulatory assessments and the development of safer consumer products (Bilal & Iqbal, 2019).
properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c1-10(14-7-6-11(17)8-15(14)18)19-16(21)20-12-4-3-5-13(9-12)22-2/h3-10H,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSFBUIFDWWGOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-[3-(methylsulfanyl)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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